molecular formula C24H17FN2O3 B14081559 1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14081559
M. Wt: 400.4 g/mol
InChI Key: KDZDYPCEPVZEPD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorophenyl group, a pyridinylmethyl group, and a chromeno-pyrrole core

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridin-3-ylmethylamine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane, under controlled temperature conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H17FN2O3

Molecular Weight

400.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17FN2O3/c1-14-8-9-19-17(11-14)22(28)20-21(16-6-2-3-7-18(16)25)27(24(29)23(20)30-19)13-15-5-4-10-26-12-15/h2-12,21H,13H2,1H3

InChI Key

KDZDYPCEPVZEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CN=CC=C4)C5=CC=CC=C5F

Origin of Product

United States

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